Lorajmine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lorajmine hydrochloride is synthesized by the monochloroacetylation of ajmaline. The reaction involves the addition of chloroacetyl chloride to ajmaline in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the secondary alcohol group present in its structure.
Reduction: The compound can be reduced to its corresponding alcohol form.
Substitution: The chloroacetate group in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives of lorajmine.
Scientific Research Applications
Lorajmine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying sodium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular ion channels and potential therapeutic applications in cardiac arrhythmias.
Medicine: Explored for its potential use in treating various types of arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new antiarrhythmic drugs and as a reference compound in quality control
Mechanism of Action
Lorajmine hydrochloride exerts its effects by blocking sodium channels in cardiac cells. This action slows down the conduction of electrical impulses in the heart, thereby stabilizing abnormal heart rhythms. The compound binds to the sodium channels and inhibits the influx of sodium ions, which is crucial for the initiation and propagation of action potentials in cardiac cells .
Comparison with Similar Compounds
Ajmaline: The parent compound from which lorajmine is derived. It is also a sodium channel blocker used for treating arrhythmias.
Procainamide: Another class Ia antiarrhythmic agent with similar sodium channel blocking properties.
Quinidine: A class Ia antiarrhythmic agent that also blocks sodium channels but has a different chemical structure
Uniqueness of Lorajmine Hydrochloride: this compound is unique due to its specific structural modification (chloroacetylation) of ajmaline, which enhances its sodium channel blocking activity. This modification makes it more potent and effective in treating certain types of arrhythmias compared to its parent compound and other similar agents .
Properties
CAS No. |
40819-93-0 |
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Molecular Formula |
C22H28Cl2N2O3 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
[(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride |
InChI |
InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12-,15-,16-,18-,19-,20+,21+,22+;/m0./s1 |
InChI Key |
HNUSYDFQYYRIHJ-UUFOBPRJSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5OC(=O)CCl)N3[C@@H]1O)C6=CC=CC=C6N4C.Cl |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lorajmine hydrochloride; WIN 11831 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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